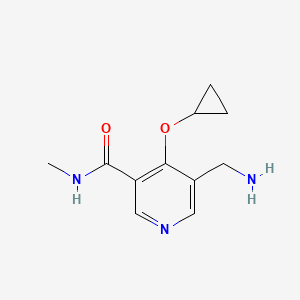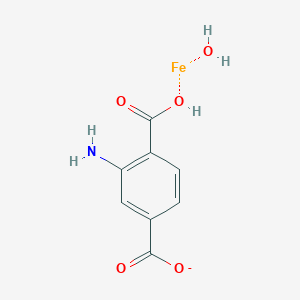
3-Amino-4-carboxybenzoate;iron;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-carboxybenzoate;iron;hydrate is a coordination compound that consists of 3-amino-4-carboxybenzoate ligands coordinated to an iron center, with water molecules as part of its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-carboxybenzoate;iron;hydrate typically involves the reaction of 3-amino-4-carboxybenzoic acid with an iron salt, such as iron(III) chloride, in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
3-Amino-4-carboxybenzoic acid+Iron(III) chloride+Water→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-carboxybenzoate;iron;hydrate can undergo various chemical reactions, including:
Oxidation: The iron center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The amino and carboxyl groups on the benzoate ligand can undergo substitution reactions with other chemical groups.
Coordination: The iron center can form coordination complexes with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Coordination: Ligands such as phosphines or amines can be used to form new coordination complexes.
Major Products Formed
Oxidation: Oxidized forms of the iron center, such as iron(IV) or iron(V) species.
Substitution: Substituted derivatives of the benzoate ligand.
Coordination: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
3-Amino-4-carboxybenzoate;iron;hydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability or magnetic properties.
Mecanismo De Acción
The mechanism of action of 3-amino-4-carboxybenzoate;iron;hydrate involves its interaction with molecular targets through coordination and redox reactions. The iron center can participate in electron transfer processes, while the benzoate ligand can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a carboxyl group.
3-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a carboxyl group.
3-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of a carboxyl group.
Uniqueness
3-Amino-4-carboxybenzoate;iron;hydrate is unique due to the presence of both amino and carboxyl groups on the benzoate ligand, which allows for versatile chemical reactivity. The coordination with iron adds further complexity and potential for redox activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H8FeNO5- |
|---|---|
Peso molecular |
254.00 g/mol |
Nombre IUPAC |
3-amino-4-carboxybenzoate;iron;hydrate |
InChI |
InChI=1S/C8H7NO4.Fe.H2O/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;;/h1-3H,9H2,(H,10,11)(H,12,13);;1H2/p-1 |
Clave InChI |
SWHREFVYGOMVAT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1C(=O)[O-])N)C(=O)O.O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


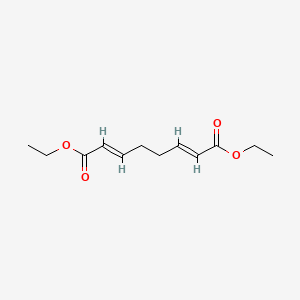
![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
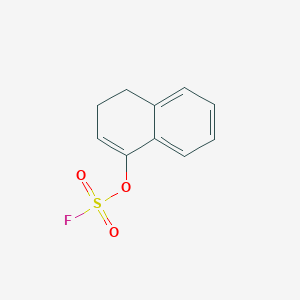
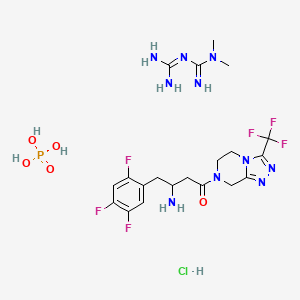
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14803811.png)
![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)
![2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)
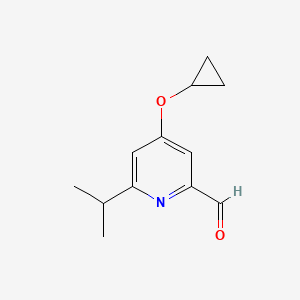
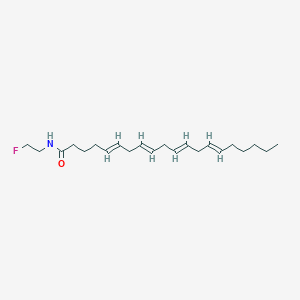
![(8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B14803834.png)
![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)

![(2E)-3-(2-methoxyphenyl)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B14803853.png)
